molecular formula C19H18ClNO3S B2500621 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428371-49-6

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2500621
CAS RN: 1428371-49-6
M. Wt: 375.87
InChI Key: DBNHSRIXYDQOOM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure which makes it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of related compounds, highlighting the compound's relevance in chemical synthesis. For instance, Arora et al. (2013) discussed the synthesis of related thiophenes using the Gewald reaction, which resulted in compounds with potential antimicrobial activity. This study underscores the compound's utility as a precursor in synthesizing biologically active molecules (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013).

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. Arora et al. (2013) synthesized Schiff bases of related compounds and tested them for antimicrobial activity, providing a basis for developing new antimicrobial agents. This indicates the potential of such compounds in contributing to the development of new therapeutic agents against microbial infections (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013).

Anticancer Potential

Another avenue of research is the exploration of the compound's anticancer potential. While direct studies on 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide may be limited, related compounds have shown promising anticancer activities. For example, Horishny et al. (2021) synthesized derivatives with a focus on anticancer activity, suggesting that modifications of the core structure could lead to potent anticancer agents (V. Horishny, M. Arshad, V. Matiychuk, 2021).

Potential in Dye-Sensitized Solar Cells

Additionally, derivatives of the compound have been investigated for their utility in dye-sensitized solar cells. Kim et al. (2011) explored phenothiazine derivatives with various conjugated linkers, including furan and thiophene, showing that these can significantly impact the performance of solar cells. This suggests that the compound, through its furan and thiophene moieties, may contribute to the development of efficient solar energy conversion materials (Se Hun Kim et al., 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c20-16-3-5-17(6-4-16)24-14-19(22)21(12-15-8-10-23-13-15)9-7-18-2-1-11-25-18/h1-6,8,10-11,13H,7,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHSRIXYDQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

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